molecular formula C10H12N2O2 B11800092 3-(1-Isopropyl-3-methyl-1H-pyrazol-4-yl)propiolic acid CAS No. 1354706-36-7

3-(1-Isopropyl-3-methyl-1H-pyrazol-4-yl)propiolic acid

Cat. No.: B11800092
CAS No.: 1354706-36-7
M. Wt: 192.21 g/mol
InChI Key: XSWVKFGFZJVDLX-UHFFFAOYSA-N
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Description

3-(1-Isopropyl-3-methyl-1H-pyrazol-4-yl)propiolic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Isopropyl-3-methyl-1H-pyrazol-4-yl)propiolic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the isopropyl and methyl groups: Alkylation reactions are used to introduce these groups onto the pyrazole ring.

    Addition of the propiolic acid moiety: This step involves the coupling of the pyrazole derivative with propiolic acid under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.

    Reduction: Reduction reactions may convert the compound into its corresponding alcohols or amines.

    Substitution: Various substitution reactions can occur, where functional groups on the pyrazole ring are replaced with other groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrazole oxides, while reduction could produce pyrazole alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Isopropyl-3-methyl-1H-pyrazol-4-yl)propiolic acid would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Isopropyl-1H-pyrazol-4-yl)propiolic acid: Lacks the methyl group on the pyrazole ring.

    3-(1-Methyl-1H-pyrazol-4-yl)propiolic acid: Lacks the isopropyl group on the pyrazole ring.

    3-(1-Isopropyl-3-methyl-1H-pyrazol-4-yl)acetic acid: Has an acetic acid moiety instead of a propiolic acid moiety.

Uniqueness

The presence of both isopropyl and methyl groups on the pyrazole ring, along with the propiolic acid moiety, may confer unique chemical and biological properties to 3-(1-Isopropyl-3-methyl-1H-pyrazol-4-yl)propiolic acid, distinguishing it from similar compounds.

Properties

CAS No.

1354706-36-7

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

3-(3-methyl-1-propan-2-ylpyrazol-4-yl)prop-2-ynoic acid

InChI

InChI=1S/C10H12N2O2/c1-7(2)12-6-9(8(3)11-12)4-5-10(13)14/h6-7H,1-3H3,(H,13,14)

InChI Key

XSWVKFGFZJVDLX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C#CC(=O)O)C(C)C

Origin of Product

United States

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